molecular formula C16H17N5O2S B10991289 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10991289
M. Wt: 343.4 g/mol
InChI Key: WEXUURJNQSWCCB-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and carbon disulfide.

    Construction of the Oxazolo[5,4-b]pyridine Core: This can be achieved through a series of condensation reactions, often involving the use of aldehydes or ketones and amines.

    Final Coupling: The final step involves coupling the thiadiazole and oxazolo[5,4-b]pyridine moieties, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up or reducing it to a simpler structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide and pyridine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • **3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

The compound 6-cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel synthetic derivative that combines various pharmacophoric elements, potentially leading to diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole moiety linked to an oxazolo-pyridine framework, which is known for its potential in medicinal chemistry. The presence of the cyclopropyl group is noteworthy as it can influence the compound's interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 304.36 g/mol

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-A. Inhibitors of MAO-A are significant in treating depression and anxiety disorders.

Research Findings:

  • The compound exhibited selective inhibition of MAO-A with an IC50_{50} value lower than that of standard inhibitors like moclobemide (IC50_{50} = 4.664 ± 0.235 μM) and clorgyline (IC50_{50} = 0.048 ± 0.002 μM) .
  • The inhibition profile indicates that the compound may be more effective than some existing treatments.
CompoundIC50_{50} (μM)
This compoundTBD
Moclobemide4.664 ± 0.235
Clorgyline0.048 ± 0.002

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly against various cancer cell lines.

Case Studies:

  • In vitro studies indicated that derivatives containing thiadiazole structures exhibit significant cytotoxicity against colon carcinoma cells (HCT-116), with IC50_{50} values ranging from 6.2 μM to higher concentrations depending on the substituents .

3. Antiviral Properties

There is emerging evidence suggesting that compounds with similar structural features to thiadiazoles possess antiviral properties against several viruses.

Research Insights:

  • Compounds derived from thiadiazole frameworks have demonstrated effectiveness in inhibiting viral replication processes .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:

  • Enzyme Interaction : Binding to MAO-A leads to decreased levels of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation.
  • Cellular Pathways : The compound may also influence apoptotic pathways in cancer cells, promoting cell death through mitochondrial pathways.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N5O2S/c1-7(2)15-19-20-16(24-15)18-13(22)10-6-11(9-4-5-9)17-14-12(10)8(3)21-23-14/h6-7,9H,4-5H2,1-3H3,(H,18,20,22)

InChI Key

WEXUURJNQSWCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)C(C)C

Origin of Product

United States

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